Cas no 866018-88-4 (3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid)
3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 3-[3-[3-(三氟甲基)苯基]-1,2,4-恶二唑-5-基]丙酸
- 3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
- 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic Acid
- 3-(3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoic acid
- BBL030097
- STL253586
- A916097
- 1,2,4-oxadiazole-5-propanoic acid, 3-[3-(trifluoromethyl)phenyl]-
- 3-(3-(3-(Trifluoromethyl)phenyl
- MFCD03787716
- 866018-88-4
- UMGPLJPLLMMYNV-UHFFFAOYSA-N
- 4W-0335
- AKOS000135502
- 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)propanoicacid
- ALBB-018386
- CS-0314504
- H32610
- 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid
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- MDL: MFCD03787716
- Inchi: 1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19)
- InChI Key: UMGPLJPLLMMYNV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=C(C=1)C1=NOC(CCC(=O)O)=N1)(F)F
Computed Properties
- Exact Mass: 286.05652664g/mol
- Monoisotopic Mass: 286.05652664g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 76.2
Experimental Properties
- Melting Point: 90-92°
3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid Security Information
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T901813-10mg |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic Acid |
866018-88-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901813-50mg |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic Acid |
866018-88-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T901813-100mg |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic Acid |
866018-88-4 | 100mg |
$ 160.00 | 2022-06-02 | ||
| abcr | AB257163-1 g |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid; 95% |
866018-88-4 | 1g |
€349.50 | 2022-06-11 | ||
| abcr | AB257163-5 g |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid; 95% |
866018-88-4 | 5g |
€925.40 | 2022-06-11 | ||
| Chemenu | CM309154-1g |
3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid |
866018-88-4 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB257163-1g |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid, 95%; . |
866018-88-4 | 95% | 1g |
€478.80 | 2025-04-16 | |
| abcr | AB257163-5g |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid, 95%; . |
866018-88-4 | 95% | 5g |
€1349.00 | 2025-04-16 | |
| A2B Chem LLC | AI84036-1mg |
3-(3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoic acid |
866018-88-4 | >95% | 1mg |
$202.00 | 2023-12-29 | |
| A2B Chem LLC | AI84036-5mg |
3-(3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)propanoic acid |
866018-88-4 | >95% | 5mg |
$215.00 | 2023-12-29 |
3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic Acid
Introduction to 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-ylpropanoic Acid (CAS No: 866018-88-4)
3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic acid, identified by its CAS number 866018-88-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by the presence of an 1,2,4-oxadiazole core, which is a fused triatomic ring system consisting of one oxygen atom and two nitrogen atoms. The strategic incorporation of a trifluoromethyl group and a phenyl ring at specific positions within the molecule imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The structural motif of 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic acid positions it as a potential scaffold for designing novel bioactive molecules. The 1,2,4-oxadiazole ring is well-documented for its role in various pharmacophores due to its ability to engage in multiple hydrogen bonding interactions and its stability under physiological conditions. Furthermore, the presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in determining its bioavailability and pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic and receptor pathways involved in human diseases. The 1,2,4-oxadiazole-based compounds have shown promise in this regard, particularly as modulators of protein-protein interactions and as scaffolds for kinase inhibitors. The specific substitution pattern in 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic acid, particularly the combination of the phenyl ring and the carboxylic acid functionality at the propyl chain terminus, suggests potential applications in inhibiting enzymes that play a role in inflammatory pathways or cancer metabolism.
The carboxylic acid group at the end of the propyl chain provides a versatile handle for further chemical modifications. This functionality can be used to form amide or ester bonds with other biomolecules or to serve as an anchor for linking to larger polymeric scaffolds. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and target specificity. Additionally, the phenyl ring can be further functionalized with various substituents to fine-tune the electronic properties and binding affinity towards specific biological targets.
The synthesis of 3-{3-3-(Trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}propanoic acid involves multi-step organic transformations that require careful control over reaction conditions to ensure high yield and purity. Key steps typically include condensation reactions to form the oxadiazole ring followed by functional group interconversions to introduce the desired substituents. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct complex aryl-substituted structures efficiently.
The pharmacological potential of this compound has not yet been fully elucidated; however, preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human health. For instance, derivatives of oxadiazole have been explored as inhibitors of cyclooxygenase (COX) enzymes involved in inflammation or as kinase inhibitors targeting aberrant signaling pathways in cancer cells. The presence of the trifluoromethyl group is particularly noteworthy as it is often used in drug design to improve binding affinity and metabolic stability.
In vitro and in vivo studies are necessary to validate these hypotheses and determine whether 3-{3-3-(Trifluoromethyl)phenyl}-1,2,4 oxadiazol 5 yl propanoic acid, or its derivatives, can modulate disease-relevant biological pathways effectively. High-throughput screening (HTS) approaches could be employed to rapidly assess large libraries of related compounds for their activity against target enzymes or receptors. Additionally, structure-based drug design techniques leveraging computational modeling can help predict binding modes and optimize lead compounds for better efficacy.
The development of novel therapeutic agents relies heavily on understanding how small molecules interact with biological targets at a molecular level. The unique structural features of 3-{3-(Trifluoromethyl)phenyl}-1 H -1 , 2 , 4 - oxadiazol 5 yl propanoic acid CAS NO: 86601888 4 b > , including its heterocyclic core and functional substituents like the carboxylic acid group and phenyl ring bearing a trifluoromethyl moiety , make it an intriguing candidate for further investigation . By systematically exploring its pharmacological profile , researchers may uncover new therapeutic opportunities across multiple disease indications.
The growing interest in fluorinated compounds stems from their ability to modulate physicochemical properties such as lipophilicity , metabolic stability , and electronic distribution . The incorporation of multiple fluorine atoms , such as those found in perfluoroalkyl groups or electron-withdrawing trifluoromethyl groups , can significantly alter how these molecules interact with biological targets . In particular , trifluoromethyl groups are known to enhance binding affinities by increasing lipophilicity while also improving resistance against enzymatic degradation . These attributes make fluorinated derivatives valuable assets in medicinal chemistry efforts aimed at developing next-generation therapeutics.
The future direction for research involving compounds like this one will likely involve interdisciplinary collaborations between synthetic chemists , pharmacologists , bioinformaticians , and clinical investigators . Advances in synthetic methodologies coupled with high-resolution structural biology techniques will enable more precise tuning of molecular architectures based on empirical data . As our understanding deepens regarding how subtle structural modifications influence biological outcomes , so too will our capacity to design highly effective drugs tailored toward specific therapeutic needs . p >
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